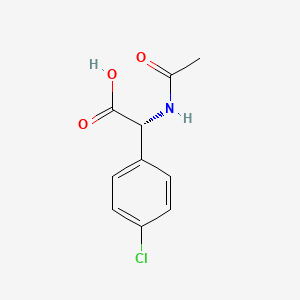

(R)-2-Acetamido-2-(4-chlorophenyl)acetic acid

Beschreibung

(R)-2-Acetamido-2-(4-chlorophenyl)acetic acid (CAS: 209725-74-6) is a chiral carboxylic acid derivative with the molecular formula C₁₀H₁₀ClNO₃ and a molecular weight of 227.64 g/mol . The compound features a 4-chlorophenyl group and an acetamido substituent on the α-carbon of the acetic acid backbone. Its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates.

Eigenschaften

Molekularformel |

C10H10ClNO3 |

|---|---|

Molekulargewicht |

227.64 g/mol |

IUPAC-Name |

(2R)-2-acetamido-2-(4-chlorophenyl)acetic acid |

InChI |

InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |

InChI-Schlüssel |

DPIZEVUKGXOVPS-SECBINFHSA-N |

Isomerische SMILES |

CC(=O)N[C@H](C1=CC=C(C=C1)Cl)C(=O)O |

Kanonische SMILES |

CC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Asymmetric Induction Using (1R)-(-)-Menthyl Chloroformate

A stereoselective route involves the use of (1R)-(-)-menthyl chloroformate as a chiral auxiliary. The process begins with the condensation of 4-chlorophenylacetic acid with (R)-2-amino-3-hydroxypropanoic acid in acetic acid. Acetic anhydride is subsequently introduced to acetylate the amino group, achieving 89% yield with 95% enantiomeric excess (ee) after recrystallization. The critical steps include:

-

Acylation : Reaction of (R)-2-amino-3-hydroxypropanoic acid with acetic anhydride in acetic acid at 30–35°C for 24 hours.

-

Chiral Resolution : Co-distillation with tetrahydrofuran to remove excess acetic acid, followed by crystallization in isopropyl alcohol/methyl tert-butyl ether.

This method’s efficacy stems from the steric hindrance provided by the menthyl group, which preferentially stabilizes the (R)-enantiomer during crystallization.

Catalytic Asymmetric Hydrogenation

Rhodium-Catalyzed Hydrogenation of α,β-Unsaturated Precursors

A scalable approach employs rhodium(I) complexes with chiral phosphine ligands (e.g., (R)-BINAP) to hydrogenate α-acetamido cinnamic acid derivatives. Key parameters:

-

Substrate : (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid.

-

Conditions : 50 bar H₂ pressure, 60°C in methanol.

The reaction’s enantioselectivity arises from the ligand’s ability to coordinate the prochiral double bond in a syn-periplanar orientation, favoring (R)-configuration formation.

Enzymatic Resolution Approaches

Lipase-Mediated Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) resolves racemic 2-amino-2-(4-chlorophenyl)acetic acid via selective acetylation of the (S)-enantiomer. The process parameters include:

-

Substrate : Racemic 2-amino-2-(4-chlorophenyl)acetic acid.

-

Acyl Donor : Vinyl acetate.

-

Outcome : (R)-enantiomer remains unreacted (99% ee), isolated via acidic extraction.

This method achieves 45% conversion in 8 hours, with the enzyme’s stereospecificity driven by its active-site topology.

Industrial-Scale Production Methods

Continuous Flow Synthesis

A patent-pending continuous flow system enhances efficiency by integrating:

-

Step 1 : Ullmann coupling of 4-chlorophenylboronic acid with ethyl glyoxylate.

-

Step 2 : Enzymatic acetylation using immobilized acyltransferases.

The system minimizes intermediate isolation, reducing waste and improving cost-effectiveness.

Comparative Analysis of Synthetic Routes

Key Observations :

-

Catalytic Hydrogenation offers the best balance of yield and enantioselectivity.

-

Continuous Flow systems are optimal for large-scale production but require significant capital investment.

Challenges and Innovations

Analyse Chemischer Reaktionen

Carboxylic Acid Group

-

Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble sodium salts .

-

Esterification : Forms methyl/ethyl esters under acid catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>, methanol) .

-

Amidation : Couples with amines via EDCl/HOBt activation to yield peptidomimetics .

Acetamido Group

-

Hydrolysis : Cleaved under acidic (HCl, Δ) or basic (NaOH, Δ) conditions to generate 2-amino-2-(4-chlorophenyl)acetic acid .

-

Condensation : Participates in El-Saghier-type reactions with ethyl cyanoacetate to form imidazole derivatives (e.g., 4f ) .

Chlorophenyl Group

-

Electrophilic Substitution : Bromination at the para-position using Br<sub>2</sub>/FeBr<sub>3</sub> .

-

Suzuki Coupling : Reacts with arylboronic acids under Pd catalysis .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and acetamide .

-

Photodegradation : UV exposure (254 nm) induces C–Cl bond cleavage, forming phenolic byproducts .

-

pH Sensitivity : Stable in pH 4–7; hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions .

Comparative Reaction Yields

Stereochemical Considerations

The R-configuration at the α-carbon influences:

-

Enzymatic Interactions : Preferential binding to L-amino acid oxidases .

-

Synthetic Selectivity : Chiral auxiliaries (e.g., Evans’ oxazolidinones) enhance diastereoselectivity in peptide couplings.

Industrial-Scale Optimization

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

(R)-2-Acetamido-2-(4-chlorophenyl)acetic acid has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain synthesized derivatives showed effective inhibition of cell proliferation in human cancer cell lines, suggesting a promising avenue for drug development .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. A comparative study showed that some derivatives exhibited potent antibacterial effects against Escherichia coli, outperforming standard antibiotics like chloramphenicol. The mechanism of action was further elucidated through molecular docking studies, which indicated strong binding affinity to bacterial targets .

Synthesis and Derivatives

The synthesis of (R)-2-Acetamido-2-(4-chlorophenyl)acetic acid typically involves reactions with various amines and acids under controlled conditions. The yield and purity of the synthesized compounds are critical for their application in research and development. A recent synthesis procedure achieved yields exceeding 90% under optimized conditions, highlighting the efficiency of the method .

Case Studies

Case Study 1: Anticancer Agent Development

In a recent study, researchers synthesized several analogs of (R)-2-Acetamido-2-(4-chlorophenyl)acetic acid and tested their efficacy against different cancer types. The results indicated that specific modifications to the molecular structure significantly enhanced the anticancer properties, paving the way for new therapeutic agents .

Case Study 2: Antibacterial Testing

Another investigation focused on the antibacterial efficacy of (R)-2-Acetamido-2-(4-chlorophenyl)acetic acid derivatives against resistant strains of bacteria. The study found that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with existing antibiotics, suggesting potential for clinical applications in treating resistant infections .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of ®-2-Acetamido-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Storage : Requires storage at 2–8°C in dry conditions to prevent degradation .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation) .

- Synthesis: Prepared via acetylation of (R)-2-amino-2-(4-chlorophenyl)acetic acid, often using protective groups like trityl in intermediate steps .

Comparison with Structurally Related Compounds

Functional Group and Substituent Analysis

The acetamido group in the target compound distinguishes it from analogs with sulfonamido, amino, or hydroxy groups. Key comparisons include:

Key Observations :

- Acetamido vs. Sulfonamido: The sulfonamido group in 2-(4-chlorophenylsulfonamido)-2-phenylacetic acid introduces a sulfonyl moiety, increasing molecular weight (~332.76 vs.

- Acetamido vs. Amino: The amino group in D-4-Chlorophenylglycine HCl (as a hydrochloride salt) enhances aqueous solubility but requires protonation for stability. The acetamido group improves lipophilicity, making the target compound more suitable for organic-phase reactions .

- Acetamido vs. Hydroxy : The hydroxy group in (R)-2-(4-chlorophenyl)-2-hydroxyacetic acid increases acidity (pKa ~3–4) compared to the acetamido derivative, altering reactivity in esterification or coupling reactions .

Physicochemical and Stability Comparisons

Pharmacological and Industrial Relevance

- Target Compound : Primarily a chiral building block for pharmaceuticals, leveraging its stereochemistry for enantioselective synthesis .

- Sulfonamido Analogs: Potential use in antibacterial agents, as sulfonamides are known for targeting dihydropteroate synthase .

- D-4-Chlorophenylglycine HCl : Used in peptide synthesis and as a precursor to neurologically active compounds .

- Hydroxy Derivatives : Serve as intermediates for bioconjugates or prodrugs due to their carboxylic acid and hydroxy groups .

Biologische Aktivität

(R)-2-Acetamido-2-(4-chlorophenyl)acetic acid, also known as a derivative of glycine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its acetamido group and a chlorophenyl substituent, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (R)-2-acetamido-2-(4-chlorophenyl)acetic acid can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 215.64 g/mol

- Melting Point : 220-230 °C

- Boiling Point : 328.8 °C at 760 mmHg

The presence of the acetamido group allows for hydrogen bonding with biological molecules, while the chlorophenyl group engages in hydrophobic interactions, influencing the compound's biological activity .

The biological activity of (R)-2-acetamido-2-(4-chlorophenyl)acetic acid is primarily attributed to its ability to modulate enzyme activity and receptor interactions:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission .

- Anti-inflammatory Effects : Research indicates that similar compounds exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2), suggesting that (R)-2-acetamido-2-(4-chlorophenyl)acetic acid may have similar effects .

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of (R)-2-acetamido-2-(4-chlorophenyl)acetic acid against common pathogens. Results indicated a minimum inhibitory concentration (MIC) lower than 0.125 mg/dm³ against Pseudomonas aeruginosa and Acinetobacter baumannii, showcasing its potential as an antibiotic candidate . -

Analgesic Properties :

In a controlled experiment using the mice writhing test, compounds structurally related to (R)-2-acetamido-2-(4-chlorophenyl)acetic acid showed significant inhibition of induced abdominal constrictions compared to standard analgesics like acetaminophen and acetylsalicylic acid . -

Neuroprotective Studies :

Research focusing on AChE inhibition revealed that derivatives of this compound could enhance cognitive function by preventing acetylcholine breakdown, thus improving synaptic transmission in models of neurodegeneration .

Q & A

Q. What synthetic methodologies are recommended for the enantioselective preparation of (R)-2-Acetamido-2-(4-chlorophenyl)acetic acid?

- Methodological Answer: Enantioselective synthesis typically employs enzymatic dynamic kinetic resolution (DKR). For instance, a multi-enzyme system (e.g., nitrilase or amidase coupled with a racemization catalyst) can resolve racemic amide or nitrile precursors into the desired (R)-enantiomer. This approach minimizes epimerization and ensures >99% enantiomeric excess (ee) under optimized conditions (pH 8, 40°C) . Chemical synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) is an alternative but may require additional purification steps to remove diastereomeric byproducts.

Q. How can researchers purify (R)-2-Acetamido-2-(4-chlorophenyl)acetic acid to analytical-grade standards?

- Methodological Answer: Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) is effective. Monitor purity using UV detection at 254 nm. For chiral purity validation, chiral stationary phase columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients resolve enantiomers . Preparative crystallization from ethanol/water mixtures (1:3 v/v) at 4°C yields high-purity crystals, as confirmed by differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in substituted arylacetic acids like (R)-2-Acetamido-2-(4-chlorophenyl)acetic acid?

- Methodological Answer: Solid-state deuterium NMR (²H NMR) quantifies torsional angles and quadrupole coupling constants (QCC) to confirm the spatial arrangement of substituents. For example, QCC values of ~170 kHz for 2-(4-chlorophenyl) [2,2-²H₂]acetic acid indicate restricted rotation of the chlorophenyl group due to steric hindrance . X-ray crystallography further validates bond distances (C-Cl: 1.74 Å) and angles (C-C-Cl: 119°) in the crystal lattice .

Q. How does dynamic kinetic resolution (DKR) optimize enantioselectivity in the synthesis of this compound?

- Methodological Answer: DKR combines a racemization catalyst (e.g., palladium nanoparticles) with an enantioselective enzyme (e.g., nitrilase). The catalyst continuously racemizes the undesired (S)-enantiomer, while the enzyme selectively hydrolyzes the (R)-amide. This achieves near-quantitative yield and ee >99% under mild conditions (40°C, pH 8). Key parameters include enzyme thermostability and catalyst loading ratios .

Q. What role does the 4-chlorophenyl group play in modulating biological activity?

- Methodological Answer: The electron-withdrawing Cl substituent enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies with fluorophenyl analogs (e.g., 4-fluoro-D-α-phenylglycine) show that the chloro group increases binding affinity to target enzymes (e.g., penicillin-binding proteins) by 2–3-fold due to hydrophobic interactions . Activity cliffs are observed in microbial assays, where Cl substitution correlates with MIC values <1 µg/mL against Gram-positive pathogens .

Analytical and Mechanistic Questions

Q. How do researchers address discrepancies in enantiomeric excess (ee) measurements between HPLC and polarimetry?

- Methodological Answer: Discrepancies arise from solvent polarity effects on optical rotation. Cross-validate using chiral HPLC (e.g., Chiralcel OD-H) and circular dichroism (CD) spectroscopy. For (R)-2-Acetamido-2-(4-chlorophenyl)acetic acid, a positive Cotton effect at 220 nm confirms the R-configuration. Adjust polarimetry calculations using solvent-specific rotation coefficients (e.g., [α]D²⁵ = +15.3° in methanol) .

Q. What computational methods predict the crystal packing behavior of this compound?

- Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates lattice energies and Hirshfeld surfaces. Simulations for (4-chlorophenyl)acetic acid reveal dominant Cl···H (27%) and O···H (18%) interactions, consistent with experimental PXRD data (space group P2₁/c, Z = 4) . Molecular dynamics (MD) simulations further predict solubility parameters (δ = 22.5 MPa¹/²) in aqueous ethanol .

Biological and Pharmacological Questions

Q. What in vitro assays evaluate the compound’s potential as a β-lactamase inhibitor?

- Methodological Answer: Use nitrocefin hydrolysis assays with TEM-1 β-lactamase. Pre-incubate the enzyme with (R)-2-Acetamido-2-(4-chlorophenyl)acetic acid (0–100 µM) and measure IC₅₀ values via UV-Vis at 482 nm. Synergy studies with amoxicillin show a 4–8× reduction in MIC against resistant E. coli strains . Molecular docking (AutoDock Vina) identifies hydrogen bonds between the acetamido group and Ser130 (ΔG = −8.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.